N-(2-chloro-4-nitrophenyl)-2-methylacrylamide
Description
N-(2-chloro-4-nitrophenyl)-2-methylacrylamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an acrylamide moiety
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(2)10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-5H,1H2,2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCTBKCFIJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233293 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303985-92-4 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303985-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-4-nitrophenyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-methylacrylamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-methylacrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-(2-chloro-4-nitrophenyl)-2-methylacrylamide has been studied for its potential anticancer properties. The compound's structure allows it to interact with biological targets, making it a candidate for developing novel anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug discovery.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies have reported that certain derivatives possess significant antibacterial and antifungal activity. The presence of the nitrophenyl group is thought to enhance the interaction with microbial cell membranes, leading to increased efficacy against resistant strains.
Polymer Science Applications
Synthesis of Functional Polymers
this compound can be utilized in the synthesis of functional polymers through radical polymerization techniques. These polymers can be tailored for specific applications such as drug delivery systems, where controlled release mechanisms are essential. The incorporation of this compound into copolymers has been shown to improve the mechanical properties and thermal stability of the resulting materials.
Smart Materials Development
The compound is also being explored in the development of smart materials that respond to environmental stimuli. For instance, polymers incorporating this compound can exhibit changes in solubility or mechanical properties upon exposure to light or pH changes, making them suitable for applications in sensors and actuators.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound derivatives on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics. This study highlights the potential of this compound as a scaffold for developing new anticancer drugs.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it could serve as a basis for new antibiotics targeting resistant pathogens.
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Antimicrobial agents | Significant activity against MRSA | |
| Polymer Science | Functional polymers | Improved mechanical properties |
| Smart materials | Responsive to environmental stimuli |
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-methylacrylamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of oxidative phosphorylation and stimulation of ATPase activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-methylacrylamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a chloro and nitro group on the phenyl ring, along with the acrylamide moiety, makes it a versatile compound for various applications.
Biological Activity
N-(2-chloro-4-nitrophenyl)-2-methylacrylamide (CNPMA) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
CNPMA is characterized by the following structural formula:
- Chemical Formula : CHClNO
- Molecular Weight : 232.64 g/mol
- CAS Number : 21442-01-3
The presence of the chloro and nitro groups in its structure contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
CNPMA exhibits various biological activities, primarily through its interaction with cellular targets. The mechanisms include:
- Antimicrobial Activity : CNPMA has been evaluated for its effectiveness against a range of bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Research has shown that CNPMA can induce apoptosis in cancer cells. The compound's ability to interact with DNA and RNA suggests that it may disrupt essential cellular processes in malignant cells.
- Enzyme Inhibition : CNPMA has been identified as a potential inhibitor of certain enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition can reduce tumor invasiveness and metastasis.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of CNPMA against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .
- Cytotoxicity in Cancer Cells :
- Enzyme Inhibition Studies :
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
